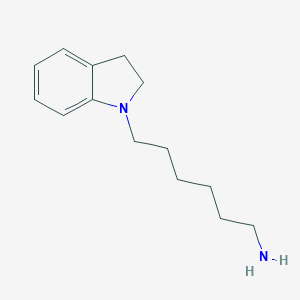![molecular formula C21H23N3O3 B281864 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is not fully understood, but it is believed to act by modulating the activity of ion channels, particularly voltage-gated potassium channels. This modulation leads to changes in membrane potential and ion flux, which can affect cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel activity, and changes in membrane potential and ion flux. These effects are dependent on the concentration of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and the specific cell or tissue type being studied.
実験室実験の利点と制限
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has several advantages for use in lab experiments, including its unique structure and pharmacological properties, its ability to inhibit cancer cell growth and induce apoptosis, and its potential as a scaffold for drug discovery. However, there are also limitations to its use, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including further investigation of its mechanism of action, exploration of its potential as a cancer treatment, development of new drugs based on its structure, and investigation of its potential for use in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal concentration and dosing of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid for different applications, as well as its potential side effects and toxicity.
合成法
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenylpiperazine with 4-chloro-2-butenoic acid, followed by the addition of aniline and subsequent oxidation to form 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown promise in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been used as a scaffold for the development of new drugs, due to its unique structure and pharmacological properties. In neuroscience, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to modulate the activity of ion channels, making it a potential candidate for the development of new treatments for neurological disorders.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(Z)-4-[2-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-6-2-4-8-18(16)23-12-14-24(15-13-23)19-9-5-3-7-17(19)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
InChIキー |
BDQAIZFJKVJOKE-KHPPLWFESA-N |
異性体SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)
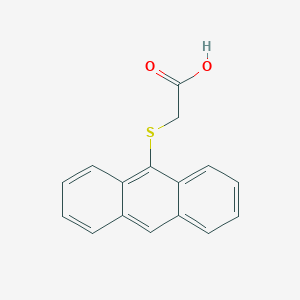
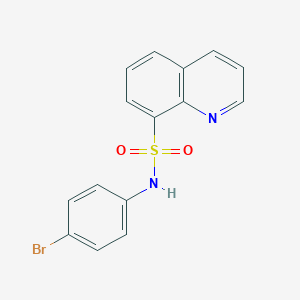
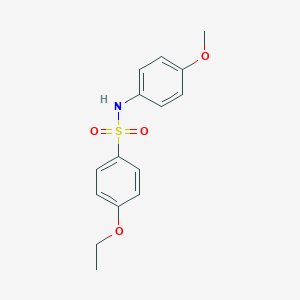
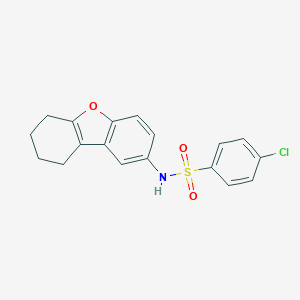
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
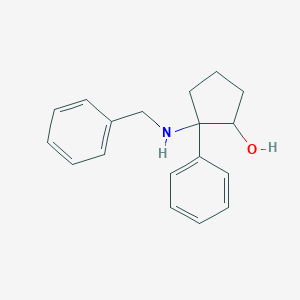
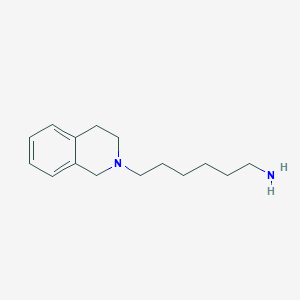
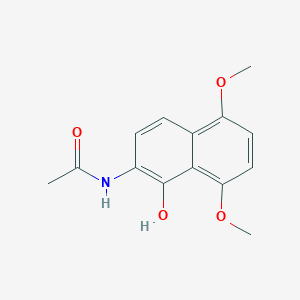
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
